Ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-(2-methylbenzamido)thiophene-3-carboxylate
Description
Ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-(2-methylbenzamido)thiophene-3-carboxylate is a multifunctional thiophene derivative characterized by a substituted aromatic core. The thiophene ring is functionalized at positions 2, 3, 4, and 5 with distinct groups:
- Position 3: An ethyl carboxylate ester, enhancing solubility and serving as a synthetic handle for further modifications.
- Position 4: A methyl group, likely influencing electronic and steric properties.
- Position 5: A carbamoyl group linked to a 2-methoxyphenyl moiety, which may modulate bioavailability and receptor binding .
The compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where aromatic and hydrogen-bonding interactions are critical.
Properties
IUPAC Name |
ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-[(2-methylbenzoyl)amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S/c1-5-31-24(29)19-15(3)20(22(28)25-17-12-8-9-13-18(17)30-4)32-23(19)26-21(27)16-11-7-6-10-14(16)2/h6-13H,5H2,1-4H3,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXCJQWGXYXYCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2OC)NC(=O)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-(2-methylbenzamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the carbamoyl and benzamido groups: These functional groups can be introduced through nucleophilic substitution reactions using appropriate amines and acyl chlorides.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-(2-methylbenzamido)thiophene-3-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-(2-methylbenzamido)thiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Materials Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-(2-methylbenzamido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins . Its anticancer properties could be linked to the induction of apoptosis in cancer cells through the activation of caspase pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The table below highlights key structural differences and similarities between the target compound and related thiophene derivatives:
Physicochemical and Crystallographic Properties
- LogP and Solubility : The target compound’s 2-methoxyphenyl group likely increases hydrophilicity compared to purely alkyl-substituted analogs (e.g., ).
- Crystallography: Compound 2b () crystallizes in a triclinic system (a = 8.8152 Å, b = 10.0958 Å), with isomerism noted due to bromine positioning. Similar analysis for the target compound would clarify conformational preferences .
Key Observations and Implications
Substituent Effects : The 2-methylbenzamido and 2-methoxyphenyl groups in the target compound may improve target selectivity compared to simpler phenylcarbamoyl derivatives (e.g., 8a).
Synthetic Challenges : Isomer formation during bromination () underscores the need for precise reaction control in multi-step syntheses.
Activity Gaps : Direct biological evaluation of the target compound is needed to validate hypotheses derived from structural analogs.
Biological Activity
Ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-(2-methylbenzamido)thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of thiophene derivatives, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is . The structure features a thiophene ring substituted with various functional groups, including an ethyl ester, two amide functionalities, and a methoxyphenyl group.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit antimicrobial , anti-inflammatory , and anticancer properties.
Antimicrobial Activity
Research indicates that compounds similar to this thiophene derivative have shown significant activity against various bacterial strains, including Mycobacterium tuberculosis, which is crucial given the rise of drug-resistant strains. For instance, related compounds have demonstrated minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against resistant strains, indicating strong potential as anti-tubercular agents .
Anticancer Potential
In vitro studies have revealed that thiophene derivatives can induce apoptosis in cancer cells by disrupting mitotic processes. The mechanism involves targeting specific proteins involved in cell division, leading to the formation of multipolar spindles and subsequent cell death .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated a series of thiophene derivatives for their antibacterial properties against drug-resistant Mycobacterium tuberculosis strains. The findings suggested that these compounds could serve as promising candidates for new anti-TB drugs due to their low MIC values and high selectivity indices .
- Anticancer Activity : Another investigation focused on the anticancer effects of similar thiophene compounds. These compounds were shown to inhibit the HSET protein, which plays a critical role in centrosome clustering in cancer cells. The inhibition led to increased multipolarity in treated cells, effectively inducing cell death .
Data Table: Biological Activities of Related Compounds
| Compound Name | Biological Activity | MIC (µg/mL) | Selectivity Index |
|---|---|---|---|
| Compound A | Antimicrobial | 0.25 | >200 |
| Compound B | Anticancer | - | - |
| This compound | Potentially Antimicrobial/Anticancer | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
